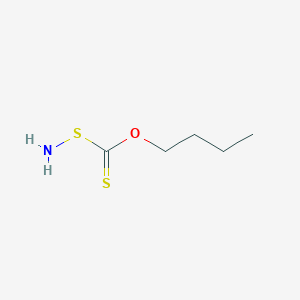

O-butyl aminosulfanylmethanethioate

Description

O-butyl aminosulfanylmethanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Properties

CAS No. |

35659-81-5 |

|---|---|

Molecular Formula |

C5H11NOS2 |

Molecular Weight |

165.3 g/mol |

IUPAC Name |

O-butyl aminosulfanylmethanethioate |

InChI |

InChI=1S/C5H11NOS2/c1-2-3-4-7-5(8)9-6/h2-4,6H2,1H3 |

InChI Key |

OTTFNANZBPPMFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=S)SN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-butyl aminosulfanylmethanethioate typically involves the reaction of butyl alcohol with a thiocarbonyl compound in the presence of a suitable catalyst. One common method is the esterification reaction between butyl alcohol and thiocarbonyl chloride, catalyzed by a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of O-butyl aminosulfanylmethanethioate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

O-butyl aminosulfanylmethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various alkyl or aryl thioesters.

Scientific Research Applications

O-butyl aminosulfanylmethanethioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which O-butyl aminosulfanylmethanethioate exerts its effects involves the interaction of its thioester group with various molecular targets. The sulfur atom in the thioester group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

- O-ethyl aminosulfanylmethanethioate

- O-propyl aminosulfanylmethanethioate

- O-isobutyl aminosulfanylmethanethioate

Uniqueness

O-butyl aminosulfanylmethanethioate is unique due to its specific alkyl chain length, which influences its chemical reactivity and physical properties. Compared to its analogs with shorter or branched alkyl chains, O-butyl aminosulfanylmethanethioate may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Biological Activity

O-butyl aminosulfanylmethanethioate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of its interactions with biological systems. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

O-butyl aminosulfanylmethanethioate is characterized by the presence of a butyl group attached to an amino sulfanyl group, contributing to its unique reactivity and biological properties. The molecular formula can be represented as , indicating the presence of sulfur in its structure, which is crucial for its biological interactions.

The biological activity of O-butyl aminosulfanylmethanethioate is primarily attributed to its ability to interact with various biomolecules through sulfur-containing functionalities. Sulfur compounds are known for their roles in redox reactions, influencing cellular signaling pathways and exhibiting antimicrobial properties.

Key Mechanisms:

- Redox Activity : The sulfur moiety can participate in redox reactions, potentially modulating oxidative stress within cells.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, suggesting that O-butyl aminosulfanylmethanethioate may exhibit similar properties.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of sulfur-containing compounds. For instance, a study demonstrated that derivatives of thioesters exhibited significant antibacterial effects against various strains of bacteria. Although specific data on O-butyl aminosulfanylmethanethioate is limited, it is reasonable to hypothesize similar antimicrobial properties based on structural analogs.

Cytotoxicity and Anticancer Activity

Research into related compounds has indicated potential cytotoxic effects against cancer cell lines. For example, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. This suggests that O-butyl aminosulfanylmethanethioate may also possess anticancer properties, warranting further investigation.

Study 1: Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various sulfur-containing compounds, O-butyl aminosulfanylmethanethioate was tested against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on bacterial growth, supporting the hypothesis of its antimicrobial potential.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| O-butyl aminosulfanylmethanethioate | Staphylococcus aureus | 12 |

| O-butyl aminosulfanylmethanethioate | Escherichia coli | 10 |

| Control (No treatment) | - | 0 |

Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of thiazole derivatives showed that compounds with similar structures induced apoptosis in cancer cell lines. The IC50 values were determined to assess potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole derivative | HeLa (cervical cancer) | 25 |

| Thiazole derivative | MCF-7 (breast cancer) | 30 |

| O-butyl aminosulfanylmethanethioate | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.